molecular formula C19H14N2O2S B11529146 2-Benzhydrylsulfanyl-5-furan-2-yl-[1,3,4]oxadiazole

2-Benzhydrylsulfanyl-5-furan-2-yl-[1,3,4]oxadiazole

Cat. No.: B11529146
M. Wt: 334.4 g/mol
InChI Key: YSADDAWOYDOAKF-UHFFFAOYSA-N
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Description

2-[(Diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that incorporates a 1,3,4-oxadiazole ring, a furan ring, and a diphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the regioselective S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with appropriate alkylating agents. The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-[(Diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Electrophiles like bromine or nitronium ions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Halogenated or nitrated derivatives.

    Reduction: Amines or other reduced forms of the oxadiazole ring.

Scientific Research Applications

2-[(Diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole is largely dependent on its application:

Properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-benzhydrylsulfanyl-5-(furan-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H14N2O2S/c1-3-8-14(9-4-1)17(15-10-5-2-6-11-15)24-19-21-20-18(23-19)16-12-7-13-22-16/h1-13,17H

InChI Key

YSADDAWOYDOAKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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